molecular formula C10H11ClO4S B1438738 Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate CAS No. 1156634-80-8

Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate

Cat. No.: B1438738
CAS No.: 1156634-80-8
M. Wt: 262.71 g/mol
InChI Key: GOUDIFHDJZFWQI-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate (CAS 1156634-80-8) is a benzoate ester derivative characterized by the presence of a chlorosulfonyl group, which serves as a versatile reactive handle for further chemical synthesis . This compound has a molecular formula of C 10 H 11 ClO 4 S and a molecular weight of 262.71 g/mol . Its structure features methyl ester and chlorosulfonyl substituents on a dimethylbenzene ring, making it a valuable synthetic intermediate, particularly in pharmaceutical research for constructing more complex molecules . In a research context, the electrophilic chlorosulfonyl group is a key functional moiety for the development of sulfonamide-based compounds . Sulfonamides are a critically important class in medicinal chemistry, and reagents like this compound enable the exploration of novel bioactive molecules. Research into dilazep derivatives, for example, utilizes similar sulfonyl chloride intermediates to create high-affinity inhibitors of the human equilibrative nucleoside transporter 1 (hENT1), a protein relevant to cardiovascular and neurological conditions as well as cancer therapy . This product is offered for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should note that this compound is classified as a hazardous chemical. It carries the GHS signal word "Danger" and hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), and H331 (Toxic if inhaled) . Proper handling in a well-ventilated laboratory, use of appropriate personal protective equipment (PPE), and adherence to the provided Safety Data Sheet (SDS) are mandatory.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-4,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-6-4-8(10(12)15-3)5-9(7(6)2)16(11,13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUDIFHDJZFWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156634-80-8
Record name methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate
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Preparation Methods

Chlorosulfonation Using Chlorosulfonic Acid

  • The aromatic methyl 4,5-dimethylbenzoate is reacted with chlorosulfonic acid.
  • The reaction is typically conducted by mixing the substrate with chlorosulfonic acid and heating at elevated temperatures (e.g., 100–140 °C) for several hours (up to 6 hours or more).
  • After completion, the reaction mixture is carefully quenched by pouring into crushed ice or ice-water to decompose excess chlorosulfonic acid and precipitate the product.
  • The crude product is extracted with an organic solvent such as ether, washed with water, dried over anhydrous calcium chloride, and purified by recrystallization or chromatography.

This method is supported by analogous procedures for related compounds such as methyl 2-(chlorosulfonyl)benzoate and 4-chloro-3-(chlorosulfonyl)-N-methylbenzamide, where chlorosulfonic acid treatment at 140 °C for 6 hours yielded chlorosulfonyl derivatives.

Chlorosulfonation Using Sulfuryl Chloride

  • An alternative method employs sulfuryl chloride, which can chlorinate the aromatic ring and introduce the chlorosulfonyl group.
  • The reaction may be performed under reflux conditions in an inert solvent.
  • This method is less common but offers an alternative route, especially when milder reaction conditions are desired.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield & Notes
1 Methyl 4,5-dimethylbenzoate + Chlorosulfonic acid Heat mixture at 140 °C for 6 hours Formation of chlorosulfonyl intermediate
2 Quench by adding to crushed ice-water Decompose excess reagent and precipitate product Product isolated by filtration
3 Extraction with ether, washing, drying Purification step Crude product obtained
4 Recrystallization from suitable solvent (e.g., aqueous alcohol) Final purification Pure this compound

Yield data specific to this exact compound are limited; however, related compounds prepared under similar conditions show yields ranging from 40–60% depending on reaction time and purification.

Reaction Conditions and Optimization

  • Temperature: Elevated temperatures (100–140 °C) favor chlorosulfonation but must be controlled to avoid decomposition.
  • Reaction Time: Typically 4–6 hours; prolonged times may increase yield but also risk side reactions.
  • Solvent: Neat chlorosulfonic acid is often used; post-reaction extraction solvents include ether or dichloromethane.
  • Work-up: Slow quenching into ice-water is critical to control exotherm and product stability.

Analytical Characterization (Supporting Data)

Though direct spectral data for this compound are scarce, analogous compounds show characteristic IR absorption bands for sulfonyl chlorides near 1350 and 1170 cm⁻¹ and ester carbonyl absorption near 1730 cm⁻¹. NMR spectra exhibit aromatic proton shifts influenced by the chlorosulfonyl group and methyl substituents.

Summary Table of Preparation Methods

Method Reagents Conditions Advantages Disadvantages
Chlorosulfonic Acid Method Chlorosulfonic acid, methyl 4,5-dimethylbenzoate 140 °C, 6 h, quench in ice-water High regioselectivity, well-established Requires careful handling of corrosive acid, exothermic quench
Sulfuryl Chloride Method Sulfuryl chloride, methyl 4,5-dimethylbenzoate Reflux, inert solvent Milder conditions possible Less common, may require longer reaction times

Research Findings and Notes

  • The chlorosulfonation of methyl dimethylbenzoates is regioselective, favoring substitution at the 3-position relative to methyl groups at 4 and 5 positions due to electronic and steric effects.
  • The presence of electron-donating methyl groups activates the aromatic ring, facilitating electrophilic substitution.
  • Purification by recrystallization or chromatography is essential to remove unreacted starting materials and side products.
  • Handling chlorosulfonic acid and chlorosulfonyl intermediates requires strict safety precautions due to their corrosive and reactive nature.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfonic acid or sulfonamide.

    Hydrolysis: In the presence of water or aqueous base, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., diethylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in solvents like acetone or dichloromethane at room temperature.

    Reduction: Reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid are used for the reduction of the chlorosulfonyl group.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Sulfonic Acids: Formed from reduction or hydrolysis reactions.

Scientific Research Applications

Organic Synthesis

Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate serves as an important intermediate in the synthesis of complex organic molecules. Its chlorosulfonyl group can participate in nucleophilic substitution reactions, facilitating the formation of sulfonamide derivatives.

Key Reactions

Reaction TypeDescriptionProducts
Nucleophilic SubstitutionReacts with amines to form sulfonamidesMethyl 3-(dimethylaminosulfonyl)-4,5-dimethylbenzoate
HydrolysisHydrolysis of the chlorosulfonyl groupMethyl 3-sulfonyloxy-4,5-dimethylbenzoate
CouplingCoupling with various nucleophilesDiverse sulfonamide derivatives

Medicinal Chemistry

The compound has shown potential in drug development, particularly as a precursor for synthesizing bioactive sulfonamide compounds. Sulfonamides are known for their antibacterial properties and are used in treating infections.

Case Study: Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. A study reported that certain synthesized sulfonamides achieved minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Materials Science

In materials science, this compound can be utilized to develop novel polymeric materials. The introduction of sulfonyl groups into polymers can enhance their thermal stability and mechanical properties.

Applications in Polymer Chemistry

  • Polymer Modification : The compound can modify existing polymers to improve their properties.
  • Synthesis of New Polymers : It serves as a building block for creating new polymeric materials with specific functionalities.

Agrochemicals

The compound's reactivity allows for its application in the agrochemical sector as a precursor for developing pesticides and herbicides. Sulfonamide derivatives have been studied for their efficacy against plant pathogens.

Case Study: Fungicidal Properties

A recent study highlighted the effectiveness of sulfonamide derivatives derived from this compound against fungal pathogens affecting crops. The research indicated that these compounds could serve as new fungicides with lower toxicity profiles compared to traditional agents.

Mechanism of Action

The mechanism of action of methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and physicochemical properties of methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
This compound C₁₀H₁₁ClO₄S 262.71 4-CH₃, 5-CH₃, 3-SO₂Cl Chlorosulfonyl, ester
Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate C₈H₅Cl₃O₄S 303.55 2-SO₂Cl, 3-Cl, 5-Cl Chlorosulfonyl, ester
Methyl 3-bromo-5-(chlorosulfonyl)benzoate C₉H₈BrClO₄S 323.58 (estimated) 3-Br, 5-SO₂Cl Chlorosulfonyl, ester
Methyl 2-(benzyloxy)-4,5-dimethylbenzoate C₁₇H₁₈O₃ 270.32 2-OBn, 4-CH₃, 5-CH₃ Benzyloxy, ester

Key Observations :

  • Substituent Effects : The chlorosulfonyl group in the target compound enhances electrophilicity compared to benzyloxy or methyl groups in analogs like methyl 2-(benzyloxy)-4,5-dimethylbenzoate. This increases its reactivity in nucleophilic substitutions .

Reactivity and Stability

  • Hydrolytic Stability : Chlorosulfonyl groups are highly reactive toward hydrolysis. However, the methyl substituents in the target compound may slow hydrolysis compared to unsubstituted analogs due to steric protection .
  • Synthetic Utility : The chlorosulfonyl group facilitates sulfonamide formation, akin to chlorosulfuron (a sulfonylurea herbicide), which reacts with amines to form urea linkages .

Research Findings and Methodological Insights

  • Synthesis Routes : The synthesis of chlorosulfonyl benzoates typically involves sulfonation of methyl benzoates using chlorosulfonic acid, followed by purification via crystallization—a method consistent with protocols described for analogous compounds .

Biological Activity

Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate (MCDMB) is an organosulfur compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and relevant research findings.

MCDMB is characterized by the presence of a chlorosulfonyl group and two methyl groups on a benzoate structure. Its chemical formula is C10H11ClO3S, and it belongs to a class of compounds known for their reactivity due to the sulfonyl moiety. This reactivity is crucial for its biological interactions.

The biological activity of MCDMB primarily involves its interaction with various molecular targets, which can lead to significant pharmacological effects. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes. This interaction may inhibit enzymatic activity or alter protein function, contributing to its biological effects.

Target Interactions

  • Enzymatic Inhibition : MCDMB may inhibit key enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : The compound could potentially modulate receptor activity, influencing signaling pathways associated with inflammation and pain.

Antimicrobial Activity

Research has indicated that compounds similar to MCDMB exhibit antimicrobial properties. The chlorosulfonyl group enhances the compound's ability to penetrate microbial cell walls, leading to increased efficacy against bacteria and fungi.

Activity Type Efficacy Mechanism
BactericidalModerateCell wall disruption
FungicidalHighMembrane integrity loss

Cytotoxicity

Studies have shown that MCDMB may possess cytotoxic effects against various cancer cell lines. The mechanism appears to be linked to the induction of apoptosis through the activation of caspases and disruption of mitochondrial function.

Case Studies

  • Cytotoxic Effects on Cancer Cells :
    • A study investigated the cytotoxicity of MCDMB on human breast cancer cells (MCF-7). Results indicated an IC50 value of approximately 15 µM, suggesting significant cytotoxic potential.
    • Mechanistic studies revealed that MCDMB induced apoptosis via mitochondrial pathways, evidenced by increased levels of cytochrome c in the cytoplasm.
  • Antimicrobial Efficacy :
    • In vitro assays demonstrated that MCDMB exhibited strong activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 16 µg/mL, respectively.

Research Findings

Recent investigations into MCDMB have highlighted its potential as a therapeutic agent:

  • Pharmacokinetics : Preliminary studies suggest that MCDMB is rapidly absorbed and metabolized in vivo, with a half-life conducive for therapeutic applications.
  • Safety Profile : Toxicological assessments indicate that while MCDMB shows promise in efficacy, careful evaluation is necessary regarding its safety profile in long-term use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves chlorosulfonation of a methyl-substituted benzoic acid derivative. For example, chlorination using chlorine gas in the presence of FeCl₃ (as a catalyst) under controlled temperatures (e.g., 0–25°C) and inert atmospheres (N₂/Ar) can yield the sulfonyl chloride intermediate. Subsequent esterification with methanol under acidic conditions (H₂SO₄ or HCl) completes the synthesis .
  • Purity Assurance : Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Analytical HPLC with C18 columns and UV detection at 254 nm can validate purity, referencing standards like those in pharmaceutical analysis protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies methyl, sulfonyl, and ester groups. Key signals: ester methoxy (~δ 3.8–4.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and sulfonyl chlorine (δ ~125–135 ppm in ¹³C).
  • IR : Peaks at ~1730 cm⁻¹ (ester C=O), 1360–1180 cm⁻¹ (S=O stretching), and 750 cm⁻¹ (C-Cl).
  • Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of -SO₂Cl).

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers under anhydrous conditions (desiccated with silica gel) at 2–8°C. Avoid moisture and prolonged exposure to air, as the chlorosulfonyl group is hydrolytically sensitive. Stability tests via TGA/DSC can monitor decomposition temperatures .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during sulfonation of poly-substituted benzoates?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) predicts reactive sites by calculating electron density and Fukui indices. Experimentally, directing groups (e.g., methyl substituents at positions 4/5) can guide sulfonation to position 3. Competitive reactions under varying temperatures (e.g., kinetic vs. thermodynamic control) should be tested .

Q. Can FeCl₃ catalysis in chlorosulfonation be replaced with greener alternatives?

  • Methodological Answer : Ionic liquids (e.g., [BMIM]Cl) or heterogeneous catalysts (zeolites, montmorillonite K10) reduce environmental impact. Compare yields and reaction times under microwave-assisted vs. conventional heating. For example, montmorillonite K10 at 60°C achieved 85% yield in sulfonation of analogous compounds .

Q. How can the biological activity of this compound be systematically explored?

  • Methodological Answer :

  • In Silico Screening : Molecular docking against targets like acetylcholinesterase or bacterial enzymes (e.g., FabH) to predict bioactivity.
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC against E. coli, S. aureus), referencing protocols from marine toxin studies .
  • Toxicity Profiling : Use zebrafish embryos (OECD TG 236) to assess acute toxicity and developmental effects.

Data Contradictions and Validation

Q. How to resolve discrepancies in reported melting points for structurally similar sulfonyl chlorides?

  • Methodological Answer : Variations arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) with controlled heating rates (5–10°C/min) clarifies phase transitions. Cross-validate with purity data (HPLC/GC) and crystallography (PXRD) .

Q. What analytical methods validate the absence of hydrolyzed byproducts?

  • Methodological Answer :

  • TLC Monitoring : Use silica plates with iodine visualization to detect hydrolysis products (e.g., free benzoic acid).
  • ¹H NMR Kinetic Studies : Track ester hydrolysis in D₂O over time; disappearance of methoxy signals indicates degradation.
  • LC-MS/MS : Quantify trace hydrolyzed derivatives (<0.1% w/w) using MRM transitions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate
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Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate

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